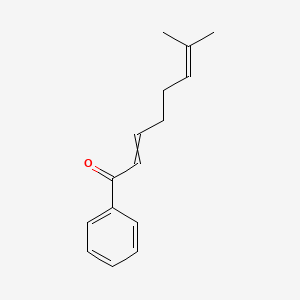
7-Methyl-1-phenylocta-2,6-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1-phenylocta-2,6-dien-1-one is an organic compound with the molecular formula C15H18O It is characterized by a phenyl group attached to an octadienone backbone, with a methyl group at the seventh position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenylocta-2,6-dien-1-one typically involves the aldol condensation of acetophenone with citral. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and scalability. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Reagents such as halogens or nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
7-Methyl-1-phenylocta-2,6-dien-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 7-Methyl-1-phenylocta-2,6-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes and receptors. The pathways involved in its action include oxidative stress response and modulation of signaling pathways.
類似化合物との比較
7-Methyl-1-phenylocta-1,6-dien-3-one: Similar structure but differs in the position of the double bonds.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in having a phenyl group and a dienone structure but with different substituents.
Uniqueness: 7-Methyl-1-phenylocta-2,6-dien-1-one is unique due to its specific arrangement of the phenyl and methyl groups along the octadienone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
395056-89-0 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC名 |
7-methyl-1-phenylocta-2,6-dien-1-one |
InChI |
InChI=1S/C15H18O/c1-13(2)9-5-3-8-12-15(16)14-10-6-4-7-11-14/h4,6-12H,3,5H2,1-2H3 |
InChIキー |
OXZSSVOCQNSANJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC=CC(=O)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

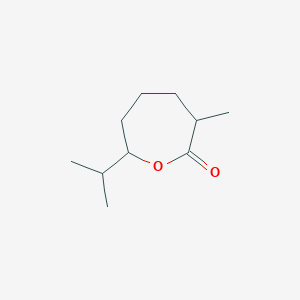
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
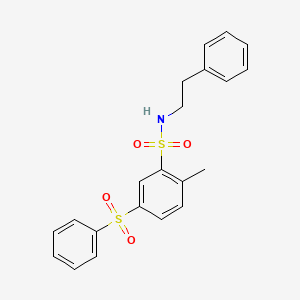
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
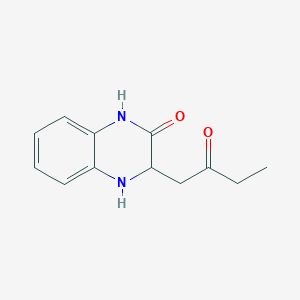
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
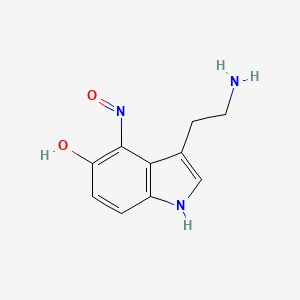
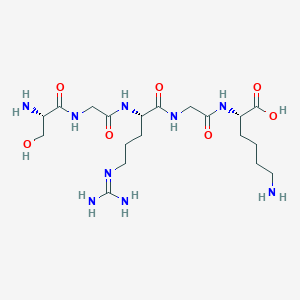
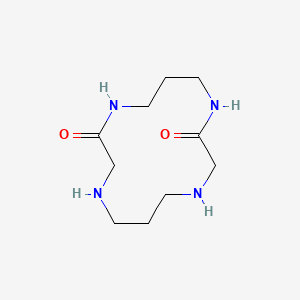
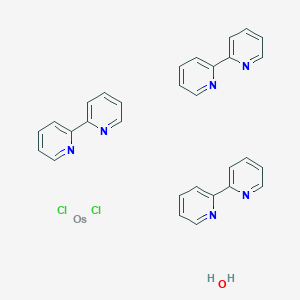
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
